3-[(trifluoromethoxy)methyl]azetidine hydrochloride 3-[(trifluoromethoxy)methyl]azetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2306268-29-9
VCID: VC11517565
InChI:
SMILES:
Molecular Formula: C5H9ClF3NO
Molecular Weight: 191.6

3-[(trifluoromethoxy)methyl]azetidine hydrochloride

CAS No.: 2306268-29-9

Cat. No.: VC11517565

Molecular Formula: C5H9ClF3NO

Molecular Weight: 191.6

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(trifluoromethoxy)methyl]azetidine hydrochloride - 2306268-29-9

Specification

CAS No. 2306268-29-9
Molecular Formula C5H9ClF3NO
Molecular Weight 191.6

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride consists of an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a benzyl group bearing a trifluoromethoxy (-OCF₃) moiety at the meta position. The hydrochloride salt form enhances stability and solubility in polar solvents . The molecular formula is C₁₁H₁₃ClF₃NO, with a molar mass of 294.68 g/mol .

Stereoelectronic Effects

The electron-withdrawing trifluoromethoxy group induces significant polarization in the aromatic ring, influencing reactivity at the azetidine nitrogen. Conformational analysis via 3D modeling reveals restricted rotation around the benzyl-azetidine bond due to steric hindrance, favoring a single dominant conformer in solution .

Nomenclature and Registry Data

Systematic IUPAC nomenclature designates this compound as 3-[[3-(trifluoromethoxy)phenyl]methyl]azetidine hydrochloride. Key identifiers include:

  • CAS Registry: 1354963-49-7

  • EC Number: 977-418-3

  • PubChem CID: 56828156

Synonyms from vendor documentation include 3-((3-(trifluoromethoxy)phenyl)methyl)azetidine hydrochloride and EEC96349, though regulatory submissions prioritize systematic naming .

Synthetic Methodologies and Process Optimization

Hydrogenolysis-Based Synthesis

The primary industrial route, detailed in EP0131435B1, involves three stages :

Step 1: Sulfonate Ester Formation

1-Diphenylmethyl-3-hydroxyazetidine reacts with methanesulfonyl chloride in toluene/triethylamine to form the mesylate intermediate. This step achieves >95% yield under anhydrous conditions at 4–12°C .

Step 2: Nucleophilic Aromatic Substitution

The mesylate undergoes displacement with 3-(trifluoromethoxy)phenol using tetrabutylammonium bromide as a phase-transfer catalyst. Sodium hydroxide (2 eq.) in a biphasic toluene/water system drives the reaction to 86.6% yield at reflux .

Step 3: Deprotection and Stabilization

Critical hydrogenolysis of the diphenylmethyl group using Pd/C in methanol/ethanol with triethylamine (1–10 wt%) suppresses dimerization (<5% impurity vs. 15% in base-free conditions). Post-catalytic filtration and solvent evaporation yield the free base, which is converted to the hydrochloride salt via HCl gas treatment .

PropertyValueMethod
Melting Point151–152°CDSC
Aqueous Solubility (25°C)12.7 mg/mL (pH 7.4)Shake-flask
logP (Octanol/Water)2.81 ± 0.15HPLC
pKa (Azetidine N)8.9 ± 0.2Potentiometric

Hazard Classification (GHS)

  • H302: Harmful if swallowed (Oral Acute Toxicity Category 4)

  • H315: Causes skin irritation (Category 2)

  • H319: Causes serious eye irritation (Category 2A)

  • H335: May cause respiratory irritation (STOT SE 3)

Personal protective equipment (PPE) mandates include nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling. Contaminated surfaces require decontamination with 70% ethanol/water .

Analytical Characterization Techniques

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (t, J=8.0 Hz, 1H, ArH), 7.30 (d, J=7.6 Hz, 2H, ArH), 4.22 (m, 1H, NCH₂), 3.81 (s, 2H, CH₂Ar), 3.45 (m, 2H, NCH₂), 2.95 (m, 2H, CH₂N) .

  • IR (KBr): 2550 cm⁻¹ (N⁺H), 1245 cm⁻¹ (C-O-CF₃), 1120 cm⁻¹ (C-F) .

Applications and Derivatives

Carboxamide Prodrug Development

Reaction with methyl isocyanate in toluene yields 3-{[3-(trifluoromethoxy)phenyl]methyl}-1-azetidinecarboxamide (95% purity), a preclinical candidate with enhanced blood-brain barrier permeability compared to the parent hydrochloride .

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